Cas no 2171582-32-2 (2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid)

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid structure
2171582-32-2 structure
商品名:2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid
CAS番号:2171582-32-2
MF:C27H21ClN2O5
メガワット:488.919046163559
CID:6264240
PubChem ID:165551887

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid
    • 2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
    • EN300-1484731
    • 2171582-32-2
    • インチ: 1S/C27H21ClN2O5/c1-2-7-24(26(32)33)30-25(31)16-12-17(28)14-18(13-16)29-27(34)35-15-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h1,3-6,8-14,23-24H,7,15H2,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: PMZHUAUBTAWIAH-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(NC(C(=O)O)CC#C)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 488.1138995g/mol
  • どういたいしつりょう: 488.1138995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 819
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1484731-0.05g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
0.05g
$2829.0 2023-06-06
Enamine
EN300-1484731-0.25g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
0.25g
$3099.0 2023-06-06
Enamine
EN300-1484731-2500mg
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1484731-100mg
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1484731-2.5g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
2.5g
$6602.0 2023-06-06
Enamine
EN300-1484731-10000mg
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1484731-1.0g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
1g
$3368.0 2023-06-06
Enamine
EN300-1484731-0.1g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
0.1g
$2963.0 2023-06-06
Enamine
EN300-1484731-5.0g
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
5g
$9769.0 2023-06-06
Enamine
EN300-1484731-500mg
2-{[3-chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}pent-4-ynoic acid
2171582-32-2
500mg
$3233.0 2023-09-28

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid 関連文献

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acidに関する追加情報

Introduction to 2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic Acid (CAS No. 2171582-32-2)

2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid, identified by its CAS number 2171582-32-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, featuring a combination of aromatic rings, amino groups, and functionalized side chains, contributes to its unique chemical properties and potential therapeutic applications.

The molecular framework of 2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid is characterized by the presence of a pentynoic acid core, which is a terminal alkyne group attached to a five-carbon chain. This structural motif is often employed in the design of bioactive molecules due to its ability to interact with biological targets in a specific manner. The compound also incorporates a chlorophenyl ring and an amino group that is further functionalized with a methoxycarbonyl moiety, which is derived from fluorene. This particular combination of substituents enhances the molecule's solubility and bioavailability, making it an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in the development of novel therapeutic agents that target various diseases, including cancer and inflammatory disorders. The biological activity of 2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid has been extensively studied in vitro and in vivo. Preliminary research suggests that this compound exhibits potent inhibitory effects on certain enzymes and receptors that are involved in disease progression. For instance, studies have indicated that it may interfere with the activity of kinases, which are key players in cell signaling pathways associated with cancer growth and metastasis.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. Fluorene-based compounds are known for their stability and ability to form strong interactions with biological targets. In the case of 2-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pent-4-ynoic acid, the fluorene moiety is linked to an amino group through a methoxycarbonyl (MOC) group. This protective group not only enhances the compound's solubility but also allows for selective deprotection under specific conditions, facilitating further functionalization if needed.

The synthesis of CAS no 2171582 involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the pentynoic acid moiety into the molecular structure is particularly challenging due to the reactivity of terminal alkynes. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the necessary carbon-carbon bonds while maintaining regioselectivity.

The pharmacological properties of 2-{3-chloro-5-({(9H-fluorenine)methoxycarbonyl}amino)phenylformamido}pent4ynonoic acid have been further investigated through computational modeling and experimental studies. Molecular dynamics simulations have revealed that this compound can effectively bind to target proteins, forming stable interactions through hydrogen bonding and hydrophobic interactions. These findings are consistent with experimental results that show significant inhibitory effects on relevant enzymes and receptors.

In addition to its potential as a therapeutic agent, 2-{3-chloro5({(9H-fluorenylmethoxy carbonyl})amino)pheny form amido}pent4 ynoic acid may also serve as a valuable tool in chemical biology research. Its unique structure allows researchers to probe the mechanisms underlying various biological processes by modulating specific targets. By studying how this compound interacts with biological systems, scientists can gain insights into disease pathways and develop more effective treatments.

The development of novel drug candidates is an iterative process that involves extensive testing and optimization. While 2{3-chloro5({(9Hfluorenylmethoxy carbonyl})a minophenylformamid o)p ent4 ynoic aci d shows promise as a lead compound, further research is needed to assess its safety profile and efficacy in clinical settings. Preclinical studies are currently underway to evaluate its potential as a treatment for various conditions, including cancer and inflammatory diseases.

The impact of this research extends beyond academic curiosity; it holds the potential to improve human health by providing new therapeutic options for patients suffering from debilitating diseases. The collaborative efforts of chemists, biologists, and clinicians are essential in translating laboratory discoveries into tangible benefits for society.

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